(Asn5)-delta-Sleep Inducing Peptide
Description
(Asn⁵)-DSIP is a synthetic variant of the endogenous neuropeptide Delta-Sleep Inducing Peptide (DSIP), first isolated from rabbit cerebral venous blood during slow-wave sleep in the 1970s . Structurally, it is a linear nonapeptide (9 amino acids) with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (molecular formula: C₃₅H₄₈N₁₀O₁₅; molecular weight: 848.81) . The asparagine residue at position 5 (Asn⁵) replaces the native glutamine (Gln⁵) in some synthetic formulations, enhancing stability by reducing deamidation susceptibility through hydrogen bonding with Tyr² .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGAKLWFBAVTH-GFVHOAGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Asn5)-delta-Sleep Inducing Peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
(Asn5)-delta-Sleep Inducing Peptide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Scientific Research Applications
The applications of (Asn5)-DSIP span several domains, including:
Sleep Regulation
- Mechanism : (Asn5)-DSIP has been shown to induce spindle and delta EEG activity, which are indicative of deep sleep stages. Studies indicate that the peptide can enhance slow-wave sleep while suppressing REM sleep in animal models .
- Clinical Trials : Clinical investigations have explored the use of (Asn5)-DSIP as an adjunct in treating sleep disorders such as insomnia and narcolepsy. In trials, administration of the peptide has resulted in improved sleep quality and reduced nighttime awakenings .
Stress Response Modulation
- Stress Protection : Research indicates that (Asn5)-DSIP exhibits stress-protective properties by modulating the hypothalamic-pituitary-adrenal (HPA) axis. It has been observed to decrease cortisol levels and enhance resilience to stressors in animal models .
- Antidepressant Effects : Preliminary studies suggest that (Asn5)-DSIP may have antidepressant-like effects, potentially aiding in the treatment of stress-related disorders .
Neuroprotection
- Cerebral Ischemia : Studies have demonstrated that (Asn5)-DSIP can recover motor function following focal stroke in rat models. The peptide's neuroprotective effects are attributed to its ability to reduce neuronal damage and promote recovery .
- Anticonvulsant Properties : The peptide has shown efficacy in reducing seizure duration and frequency in models of epilepsy, suggesting its potential as an anticonvulsant agent .
Analgesic Effects
- Pain Management : Research indicates that (Asn5)-DSIP possesses antinociceptive properties, effectively reducing pain responses in animal models. This suggests potential applications in managing chronic pain conditions .
Addiction Treatment
- Withdrawal Syndrome : Clinical trials have explored the use of (Asn5)-DSIP in treating opioid and alcohol dependence. Results indicate significant alleviation of withdrawal symptoms, highlighting its potential as a therapeutic agent for addiction management .
Comparative Data Table
Case Studies
- Cerebral Ischemia Recovery :
- Chronic Pain Management :
- Opioid Dependence Treatment :
Mechanism of Action
The mechanism of action of (Asn5)-delta-Sleep Inducing Peptide involves its interaction with specific receptors and pathways in the body. It is believed to exert its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter release and induction of sleep. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Key Functions :
- Sleep Regulation : DSIP selectively enhances slow-wave (delta) sleep and spindle activity in electroencephalograms (EEG), promoting restorative sleep .
- Neuroprotection : Reduces oxidative stress and improves recovery in stroke models by modulating NMDA receptors and glutamate excitotoxicity .
- Stress and Pain Modulation : Attenuates cortisol production and exhibits analgesic effects in preclinical models .
- Anticonvulsant Activity : Suppresses seizures in lindane-induced epilepsy models .
Comparison with Similar Compounds
Structural Analogs
(Asn⁵)-DSIP is compared to other DSIP variants and structurally related peptides:
Insights :
- (Asn⁵)-DSIP ’s structural stability makes it preferable for research over native DSIP.
- Unlike compstatin or INSL5 analogs, DSIP uniquely targets sleep pathways without significant immunomodulatory effects.
Functional Analogs (Sleep-Related Peptides)
Key Findings :
- DSIP vs. Neuropeptide S/Orexin : DSIP promotes sleep without affecting arousal, whereas the latter peptides enhance wakefulness.
- DSIP vs. Melatonin : DSIP specifically targets delta-sleep, while melatonin broadly regulates circadian timing.
- DSIP vs. Ipamorelin : Both improve sleep quality, but DSIP acts via direct neuromodulation rather than GH pathways.
Mechanistic Analogs (Neuroprotective Peptides)
Comparison :
- DSIP’s neuroprotection is linked to sleep enhancement, unlike BDNF or galanin, which act via growth factors or neurotransmitter inhibition.
Clinical Comparators in Endocrine Disorders
Insights :
Biological Activity
(Asn5)-delta-Sleep Inducing Peptide (DSIP) is a nonapeptide originally isolated from the brain, known for its role in promoting sleep and modulating various physiological processes. This article explores the biological activity of (Asn5)-DSIP, focusing on its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.
- Chemical Structure : DSIP consists of nine amino acids, with the sequence WAGGDASGE. The specific substitution at position 5 with asparagine (Asn) is believed to enhance its biological activity.
- Mechanisms : DSIP has been shown to interact with various neurotransmitter systems, particularly influencing the release of growth hormone (GH) and modulating adrenergic receptor activity. Studies indicate that DSIP enhances the activity of N-acetyltransferase (NAT) in the pineal gland, which is crucial for melatonin synthesis and sleep regulation .
Effects on Sleep
Research has consistently demonstrated that DSIP promotes slow-wave sleep (SWS) and enhances delta sleep in various animal models:
- Case Study : In a study involving sleep-deprived male rats, microinjection of DSIP into the third cerebral ventricle significantly increased both SWS and plasma GH levels after sleep deprivation . This suggests that DSIP acts as a physiological stimulus for GH release during sleep.
- Electrophysiological Activity : DSIP has been observed to affect brain electrophysiological patterns, indicating its role in regulating sleep architecture .
Neurotransmitter Modulation
DSIP's influence extends beyond sleep induction; it also modulates several neurotransmitter systems:
- Neurotransmitter Levels : Recent studies have shown that DSIP can alter levels of serotonin (5-HT), dopamine (DA), and glutamate in the brain. A study using a PCPA-induced insomnia mouse model demonstrated that DSIP-CBBBP (a fusion peptide designed to cross the blood-brain barrier) effectively restored neurotransmitter balance and improved sleep quality .
- Stress Response : DSIP exhibits stress-protective properties by inhibiting stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone, thereby modulating the neuroendocrine response to stress .
Therapeutic Applications
The multifaceted biological activities of (Asn5)-DSIP suggest potential therapeutic applications:
- Sleep Disorders : Given its ability to induce sleep and restore neurotransmitter balance, DSIP is being investigated as a treatment for insomnia and other sleep disorders.
- Stress Management : Its role in modulating stress responses positions DSIP as a candidate for managing anxiety and stress-related disorders.
- Neuroprotection : Preliminary findings indicate that DSIP may also have neuroprotective effects, potentially slowing neurodegenerative processes associated with aging .
Comparative Table of Biological Activities
Q & A
Q. What structural features of (Asn5)-DSIP influence its sleep-inducing activity, and how can these be experimentally validated?
Q. What experimental models are suitable for studying (Asn5)-DSIP’s neurophysiological effects?
Rodent models (e.g., Sprague-Dawley rats) are widely used for EEG/EMG recordings to quantify delta-wave activity during sleep. Dose-response studies (e.g., 0.1–10 µg/kg intravenously) should control for circadian rhythms and stress levels. Ex vivo brain slice electrophysiology can isolate hypothalamic or thalamocortical circuits affected by (Asn5)-DSIP .
Q. How can researchers ensure reliable quantification of (Asn5)-DSIP in biological samples?
High-performance liquid chromatography (HPLC) with UV detection (220 nm) or mass spectrometry (LC-MS/MS) provides precise quantification. Sample preparation must include protease inhibitors to prevent degradation. Standard curves using synthetic (Asn5)-DSIP (≥95% purity) are critical for calibration .
Advanced Research Questions
Q. How should conflicting data on (Asn5)-DSIP’s receptor specificity be resolved?
Contradictory reports on its binding to GABAergic or opioid-like receptors require:
- Competitive binding assays : Compare affinity against known ligands (e.g., bicuculline for GABAₐ receptors).
- Knockout models : Use CRISPR-Cas9-modified cell lines lacking candidate receptors.
- Computational docking : Predict binding pockets using tools like AutoDock Vina and validate via site-directed mutagenesis .
Q. What methodological frameworks guide the design of (Asn5)-DSIP studies to ensure reproducibility?
Adopt the FINER model (Feasible, Interesting, Novel, Ethical, Relevant):
Q. How can bioinformatics tools enhance understanding of (Asn5)-DSIP’s metabolic stability?
Use predictive algorithms (e.g., PeptideCutter, ProtParam) to identify protease cleavage sites. Molecular dynamics simulations (e.g., GROMACS) can model degradation pathways. Pair with in vitro stability assays in plasma or liver microsomes .
Q. What strategies address discrepancies between in vitro and in vivo efficacy of (Asn5)-DSIP?
- Pharmacokinetic profiling : Measure half-life, blood-brain barrier penetration (e.g., in situ brain perfusion models).
- Metabolite identification : Use high-resolution MS to detect degradation products.
- Dose translation : Apply allometric scaling from rodents to primates .
Methodological Challenges and Solutions
Q. What protocols minimize batch-to-batch variability in synthetic (Asn5)-DSIP?
- Quality control : Require certificates of analysis (CoA) with HPLC purity (>98%), amino acid analysis, and mass spectrometry validation.
- Storage : Lyophilized peptides should be stored at -80°C under argon to prevent oxidation .
Q. How can researchers optimize administration protocols for (Asn5)-DSIP in chronic studies?
- Subcutaneous osmotic pumps : Ensure steady-state delivery over 14–28 days.
- Behavioral endpoints : Use validated sleep scoring software (e.g., SleepSign) to reduce observer bias .
Ethical and Regulatory Considerations
Q. What regulatory approvals are required for translational (Asn5)-DSIP research?
Preclinical studies must comply with FDA/EMA guidelines for peptide therapeutics, including:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
